CID 78065407 CID 78065407
Brand Name: Vulcanchem
CAS No.:
VCID: VC20623799
InChI: InChI=1S/C2H7P.3CH3.Sn/c1-3-2;;;;/h3H,1-2H3;3*1H3;
SMILES:
Molecular Formula: C5H16PSn
Molecular Weight: 225.86 g/mol

CID 78065407

CAS No.:

Cat. No.: VC20623799

Molecular Formula: C5H16PSn

Molecular Weight: 225.86 g/mol

* For research use only. Not for human or veterinary use.

CID 78065407 -

Specification

Molecular Formula C5H16PSn
Molecular Weight 225.86 g/mol
Standard InChI InChI=1S/C2H7P.3CH3.Sn/c1-3-2;;;;/h3H,1-2H3;3*1H3;
Standard InChI Key GSSYIKFMLDZKMZ-UHFFFAOYSA-N
Canonical SMILES CPC.C[Sn](C)C

Introduction

Chemical Identity and Structural Analysis

The absence of CID 78065407 in PubChem’s current records necessitates an examination of adjacent compounds. For instance, CID 78066317 (C₁₇H₂₁AsIO) demonstrates a complex organoarsenic structure with a molecular weight of 443.17 g/mol . Its SMILES notation (CC(C)C[As]1(C₂=CC=CC=C₂[OH+]C₃=CC=CC=C31)C.[I-]) reveals a bicyclic aromatic system coordinated with an arsenic atom and an iodide counterion . Similarly, CID 78066517 (C₃H₂Cl₆Si₂) features a dichlorosilane backbone with a molecular weight of 306.9 g/mol, characterized by the SMILES string C([Si]C([Si]C(Cl)Cl)(Cl)Cl)(Cl)Cl . These examples highlight the diversity of halogenated and metalloorganic compounds within the CID 7806xxxx series.

Physicochemical Properties

Computational analyses of related compounds provide indirect clues about CID 78065407’s potential behavior. CID 78066317 exhibits a topological polar surface area of 1 Ų and a hydrogen bond donor count of 1, suggesting limited solubility in polar solvents . Its rotatable bond count of 2 implies moderate conformational flexibility . By contrast, CID 78066517’s higher rotatable bond count (4) and absence of hydrogen bond donors/acceptors indicate nonpolar characteristics . Such properties influence bioavailability and environmental persistence—critical factors in pharmacological and toxicological assessments.

Biological Relevance and Research Applications

While direct studies on CID 78065407 remain absent, research on structurally distinct CIDs offers methodological frameworks. For example, CID1067700 (a Rab7 GTPase antagonist) demonstrated neuroprotective effects in ischemic stroke models by reducing lysosomal cathepsin B release . This compound’s ability to modulate endosomal trafficking (IC₅₀ = 2.1 μM) illustrates the therapeutic potential of small-molecule regulators in neurological disorders . Similarly, PharmaGSID_48507—a pyridopyrimidinone derivative—shows kinase inhibitory activity, though its exact molecular targets require further elucidation . These cases underscore the importance of target validation and mechanistic studies for novel CIDs.

Analytical Characterization Challenges

The inability to generate 3D conformers for CID 78066317 (due to unsupported MMFF94s parameters) and CID 78066517 (from valence errors) highlights technical limitations in computational chemistry . Such issues complicate virtual screening campaigns and QSAR modeling, necessitating experimental crystallography or NMR validation. Mass spectrometric data for these compounds show exact masses of 442.98531 Da and 305.779669 Da, respectively, providing benchmarks for analytical identification .

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